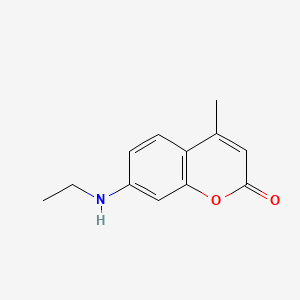

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-

描述

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P 1 21/c 1 |

| Unit cell dimensions | a = 8.166 Å, b = 17.642 Å, c = 10.775 Å |

| Bond angles (C7-N-C2) | 120.5° ± 0.3° |

| Torsional angle (C4-CH₃) | 108.29° ± 0.7° |

The ethylamino group at C7 forms intramolecular hydrogen bonds with the carbonyl oxygen (O1), stabilizing the planar configuration. Van der Waals interactions dominate crystal packing, with no π-π stacking observed due to steric hindrance from the methyl group.

Comparative Analysis With Related Coumarin Derivatives

Table 2: Structural and Electronic Comparison

Key trends:

- Electron-withdrawing groups (e.g., -CF₃ in Coumarin 500) redshift absorption (λₐbs) by 22 nm compared to -CH₃.

- Diethylamino substitution (Coumarin 460) increases molar absorptivity (ε) by 15% versus ethylamino (Coumarin 445) due to enhanced charge transfer.

- Planarity : Derivatives with coplanar substituents (e.g., Coumarin 343) exhibit higher ε values via extended π-conjugation.

Substituent position (C3 vs. C4) critically impacts optoelectronic properties. For example, 3-trifluoromethyl analogs show 40 nm blueshifts compared to 4-substituted derivatives.

属性

IUPAC Name |

7-(ethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNIKUTWXUODJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067417 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28821-18-3 | |

| Record name | 7-(Ethylamino)-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-, commonly referred to as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 203.24 g/mol

- CAS Registry Number : Not explicitly provided in the search results but related compounds have been documented.

The biological activity of 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is attributed to its ability to interact with various biological targets. Research indicates that coumarin derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s disease .

Antioxidant Activity

Coumarins exhibit significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. The antioxidant potential of 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- has been evaluated through various assays, demonstrating its efficacy in protecting cells from oxidative damage.

Anticancer Activity

Several studies have highlighted the anticancer properties of coumarin derivatives. For instance, derivatives similar to 2H-1-Benzopyran-2-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of tumor cells by interfering with cell cycle progression and promoting programmed cell death .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Coumarin derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Acetylcholinesterase Inhibition :

- Antifilarial Activity :

- Molecular Docking Studies :

Data Table: Summary of Biological Activities

科学研究应用

Analytical Chemistry Applications

Separation Techniques :

The compound is effectively analyzed using High-Performance Liquid Chromatography (HPLC) methods. Specifically, it can be separated on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separation processes, which is vital for pharmacokinetic studies .

Fluorescent Dyes :

2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- is utilized as a fluorescent dye. Coumarins are known for their ability to absorb light and emit bright colors, making them valuable in various applications including textiles, plastics, inks, and paints . The compound's fluorescence properties enhance its utility in biological imaging and diagnostic applications.

Pharmacological Applications

Antimicrobial Activity :

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. In particular, studies have shown that certain analogues can inhibit the growth of pathogens responsible for diseases such as leishmaniasis. Molecular docking studies have identified binding interactions between these compounds and target proteins in Leishmania species, suggesting their potential as therapeutic agents .

Antitumor Activity :

Coumarins are also recognized for their antitumor activity. The structural features of 2H-1-Benzopyran-2-one derivatives allow for interaction with cellular mechanisms involved in cancer progression. Ongoing research aims to elucidate the specific pathways through which these compounds exert their effects on tumor cells .

Industrial Applications

Dyes and Pigments :

In the industrial sector, 2H-1-Benzopyran-2-one derivatives are employed as dyes for textiles and other materials due to their vibrant colors and stability. They serve not only as colorants but also contribute to the aesthetic properties of various products .

Environmental Monitoring :

The compound's presence in consumer products such as cosmetics has prompted investigations into its environmental impact. Screening assessments have been conducted to evaluate exposure levels and potential health risks associated with its use in personal care products .

Case Studies

相似化合物的比较

Compounds with Modified Amino Substituents at Position 7

Key Observations :

- The ethylamino group provides intermediate lipophilicity compared to diethylamino (more hydrophobic) and amino (more hydrophilic) groups. This balance may enhance solubility in biological systems while retaining membrane permeability .

- Coumarin 1 (diethylamino derivative) is extensively used as a fluorescent tracer due to its high quantum yield and stability, whereas Coumarin 151 (trifluoromethyl analog) is preferred for applications requiring lower hydrophobicity .

Compounds with Modified Substituents at Position 4

准备方法

Reaction Mechanism and Starting Materials

The Pechmann condensation remains the most widely employed method for synthesizing 4-methylcoumarin derivatives. This one-pot reaction involves the acid-catalyzed cyclization of a phenol with a β-keto ester. For 7-(ethylamino)-4-methylcoumarin, the phenol precursor must carry an ethylamino group at the position corresponding to the coumarin’s 7-position.

Key reactants :

-

3-Ethylaminophenol : Provides the ethylamino substituent at the coumarin’s 7-position.

-

Ethyl acetoacetate : Supplies the acetyl group for the coumarin’s 4-methyl substitution.

Reaction conditions :

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or Lewis acids like FeCl₃.

-

Temperature: 80–100°C.

-

Solvent: Ethanol or acetic acid.

Procedure :

-

Dissolve 3-ethylaminophenol (10 mmol) and ethyl acetoacetate (12 mmol) in glacial acetic acid.

-

Add H₂SO₄ dropwise under ice-cooling.

-

Reflux for 6–8 hours.

-

Quench with ice water and neutralize with NaHCO₃.

-

Recrystallize the precipitate from ethanol.

Yield : 45–60% (based on analogous Pechmann syntheses).

Post-Synthetic Modification of 4-Methylcoumarin

Nitration and Reduction Pathway

For cases where 3-ethylaminophenol is inaccessible, 7-(ethylamino)-4-methylcoumarin can be synthesized via nitration followed by reduction and alkylation.

Step 1: Synthesis of 7-Nitro-4-methylcoumarin

Reactants :

-

4-Methylcoumarin (prepared via Pechmann condensation of phenol and ethyl acetoacetate).

-

Nitration mixture (HNO₃/H₂SO₄).

Procedure :

-

Dissolve 4-methylcoumarin (10 mmol) in concentrated H₂SO₄.

-

Add HNO₃ (12 mmol) dropwise at 0°C.

-

Stir for 2 hours, then pour into ice.

-

Filter and recrystallize the nitro product.

Step 2: Reduction to 7-Amino-4-methylcoumarin

Reactants :

-

7-Nitro-4-methylcoumarin.

-

Hydrogen gas (H₂) and palladium on carbon (Pd/C).

Procedure :

-

Suspend the nitro compound (5 mmol) in ethanol.

-

Add 10% Pd/C (0.1 g) and hydrogenate at 50 psi for 6 hours.

-

Filter and evaporate to isolate the amine.

Step 3: Ethylation of the Amino Group

Reactants :

-

7-Amino-4-methylcoumarin.

-

Ethyl bromide (BrCH₂CH₃) and potassium carbonate (K₂CO₃).

Procedure :

-

Dissolve the amine (5 mmol) in dry DMF.

-

Add K₂CO₃ (15 mmol) and ethyl bromide (10 mmol).

-

Reflux for 12 hours.

-

Extract with ethyl acetate and purify via column chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar coumarin core with dihedral angles of 1.2° between the benzene and pyrone rings. The ethylamino group adopts a gauche conformation relative to the methyl substituent.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Pechmann | One-pot synthesis | Limited precursor availability | 45–60 |

| Nitration-Reduction | Uses commercially available starting materials | Multi-step, lower overall yield | 50–65 |

Industrial-Scale Production Considerations

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing 7-(ethylamino)-4-methylcoumarin, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromination of 7-acetyloxy-4-methylcoumarin using n-bromosuccinimide (NBS) in carbon tetrachloride under reflux yields intermediates for further functionalization . Ethylamine can then be introduced via nucleophilic displacement. Key parameters include:

- Catalyst : Azobisisobutyronitrile (AIBN) as a radical initiator.

- Solvent : Carbon tetrachloride or ethyl acetate for recrystallization.

- Reaction Time : ~20 hours for bromination steps.

- Yield Optimization : Purification via recrystallization improves purity (>90%) .

Q. How can spectroscopic techniques (FT-IR, NMR) characterize 7-(ethylamino)-4-methylcoumarin?

- Methodological Answer :

- FT-IR : Look for key bands:

- ~3418 cm⁻¹ (N-H stretch, ethylamino group).

- ~1665–1699 cm⁻¹ (C=O stretch, lactone ring).

- ~1597–1528 cm⁻¹ (aromatic C=C) .

- NMR :

- ¹H NMR : Ethylamino protons appear as triplets (δ ~2.7–3.0 ppm, CH₂) and quartets (δ ~1.2 ppm, CH₃). Aromatic protons resonate between δ 6.8–7.7 ppm .

- ¹³C NMR : Lactone carbonyl at ~160–162 ppm; methyl groups at ~20–25 ppm .

Q. What are the primary safety considerations when handling this compound in the lab?

- Methodological Answer :

- Hazards : Classified as acutely toxic (oral, dermal) and an irritant (skin/eyes). Use PPE (gloves, goggles) and avoid dust formation .

- Storage : Store in airtight containers, away from incompatible materials (strong oxidizers).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the ethylamino substitution influence the photophysical properties of 4-methylcoumarin?

- Methodological Answer : The ethylamino group enhances fluorescence quantum yield by introducing electron-donating effects, red-shifting absorption/emission maxima. Compare with analogues (e.g., 7-dimethylamino-4-methylcoumarin):

- Stokes Shift : ~50–100 nm due to intramolecular charge transfer.

- Solvatochromism : Emission λ_max varies with solvent polarity (e.g., 450 nm in ethanol vs. 430 nm in hexane) .

- Applications : Useful as a polarity-sensitive probe in bioimaging .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert behavior)?

- Methodological Answer :

- Structure-Activity Analysis : Modify substituents (e.g., 3-phenyl or 7-alkoxy groups) to assess antimicrobial potency .

- Assay Conditions : Test under standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Data Validation : Cross-reference with cytotoxicity assays (e.g., MTT) to rule off-target effects .

Q. Can computational methods predict the environmental persistence or endocrine disruption potential of this compound?

- Methodological Answer :

- QSAR Models : Use logP (log Kow ~2.5) to estimate bioaccumulation. Predicted half-life in water: >60 days .

- Endocrine Disruption Screening : EPA’s EDSP Tier 1 assays (e.g., ER/AR binding) can assess estrogenic/androgenic activity .

- Metabolic Pathways : Predict degradation via cytochrome P450-mediated oxidation using in silico tools (e.g., MetaPrint2D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。